1-(Benzyloxy)-2-methylbutane-2,3-diol 1-(Benzyloxy)-2-methylbutane-2,3-diol
Brand Name: Vulcanchem
CAS No.: 123920-43-4
VCID: VC0048633
InChI: InChI=1S/C12H18O3/c1-10(13)12(2,14)9-15-8-11-6-4-3-5-7-11/h3-7,10,13-14H,8-9H2,1-2H3
SMILES: CC(C(C)(COCC1=CC=CC=C1)O)O
Molecular Formula: C12H18O3
Molecular Weight: 210.273

1-(Benzyloxy)-2-methylbutane-2,3-diol

CAS No.: 123920-43-4

Cat. No.: VC0048633

Molecular Formula: C12H18O3

Molecular Weight: 210.273

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-2-methylbutane-2,3-diol - 123920-43-4

Specification

CAS No. 123920-43-4
Molecular Formula C12H18O3
Molecular Weight 210.273
IUPAC Name 2-methyl-1-phenylmethoxybutane-2,3-diol
Standard InChI InChI=1S/C12H18O3/c1-10(13)12(2,14)9-15-8-11-6-4-3-5-7-11/h3-7,10,13-14H,8-9H2,1-2H3
Standard InChI Key WMQNSBGUSITLQS-UHFFFAOYSA-N
SMILES CC(C(C)(COCC1=CC=CC=C1)O)O

Introduction

Chemical Structure and Physical Properties

Structural Analysis

1-(Benzyloxy)-2-methylbutane-2,3-diol belongs to the class of substituted butanediols with a methyl group at the C-2 position. The presence of the benzyloxy group at C-1 and hydroxyl groups at positions C-2 and C-3 creates a molecule with multiple reaction sites. This compound can be viewed as a protected derivative of 2-methylbutane-1,3-diol, where one hydroxyl group has been converted to a benzyl ether.

Physical Properties

While direct physical property data for 1-(Benzyloxy)-2-methylbutane-2,3-diol is limited in the search results, we can make reasonable estimates based on the properties of related compounds. For comparison, 2-methylbutane-1,3-diol has the following properties:

Property2-methylbutane-1,3-diol ValueEstimated Value for 1-(Benzyloxy)-2-methylbutane-2,3-diol
Molecular FormulaC₅H₁₂O₂C₁₂H₁₈O₃
Molecular Weight104.148 g/mol210.27 g/mol
Density0.974 g/cm³Higher than parent compound (estimated ~1.1 g/cm³)
Boiling Point200°C at 760 mmHgHigher than parent compound (estimated ~265-275°C)
Flash Point102.2°CHigher than parent compound (estimated ~145-155°C)
Index of Refraction1.44~1.52-1.55 (estimated)

The addition of the benzyloxy group significantly increases the molecular weight and likely results in higher boiling and flash points compared to the parent diol .

Spectroscopic Characteristics

The spectroscopic profile of 1-(Benzyloxy)-2-methylbutane-2,3-diol would feature distinctive signals in NMR spectroscopy. The ¹H NMR spectrum would show characteristic signals for the benzyl group (aromatic protons at δ 7.2-7.4 ppm, benzylic CH₂ at approximately δ 4.5 ppm), methyl group (at approximately δ 1.0-1.2 ppm), and protons adjacent to oxygen atoms (δ 3.5-4.0 ppm). Similar to techniques used for natural product characterization, advanced 2D NMR techniques would help in confirming the structure .

Synthetic Approaches and Preparation

General Synthetic Routes

The synthesis of 1-(Benzyloxy)-2-methylbutane-2,3-diol would typically involve selective protection of 2-methylbutane-1,3-diol. Several potential synthetic routes can be proposed:

  • Selective benzylation of 2-methylbutane-1,3-diol at the primary alcohol position

  • Reduction of an appropriately protected 2-methylbutane-1,3-diol derivative

  • Stereoselective hydroxylation of a suitably functionalized alkene precursor

Selective Protection Strategies

The selective benzylation of the primary alcohol in 2-methylbutane-1,3-diol could be achieved through controlled reaction conditions. This approach would take advantage of the different reactivity profiles of primary and secondary alcohols.

A potential synthetic scheme might involve:

  • Treatment of 2-methylbutane-1,3-diol with one equivalent of benzyl bromide

  • Use of a suitable base (such as sodium hydride) in an appropriate solvent

  • Careful temperature control to favor selective reaction at the less sterically hindered primary alcohol

Stereochemical Considerations

The synthesis of 1-(Benzyloxy)-2-methylbutane-2,3-diol presents interesting stereochemical challenges due to the presence of two stereogenic centers at C-2 and C-3. This parallels challenges encountered in the synthesis of other stereochemically complex molecules such as those mentioned in the pine sawfly sex pheromone synthesis, where researchers utilized various isomers of 2-methyl-1,3-butane diol as building blocks .

Similar to the approach used by Noyori and colleagues described in search result , the stereoselectivity of reactions involving 2-methylbutane-1,3-diol derivatives could be controlled through the use of specific catalysts and reaction conditions.

Applications and Research Significance

Synthetic Utility

1-(Benzyloxy)-2-methylbutane-2,3-diol has potential applications as a synthetic intermediate in organic synthesis. The benzyloxy group serves as a protecting group that can be selectively removed under appropriate conditions, making this compound valuable in multi-step syntheses requiring orthogonal protection strategies.

The compound could potentially serve as a building block in the synthesis of natural products and pharmaceutically active compounds, similar to how 2-methyl-1,3-butane diol isomers were utilized in the synthesis of pine sawfly sex pheromones .

Industrial Applications

The physical properties of 1-(Benzyloxy)-2-methylbutane-2,3-diol, particularly its estimated high boiling point and flash point, suggest potential applications in specialized industrial contexts where thermal stability is important .

Comparative Analysis with Related Compounds

Structural Comparison with Parent Diol

The addition of the benzyloxy group to 2-methylbutane-1,3-diol creates significant changes in molecular properties:

Feature2-methylbutane-1,3-diol1-(Benzyloxy)-2-methylbutane-2,3-diol
Molecular SizeSmallerLarger due to benzyl group
HydrophobicityMore hydrophilicMore hydrophobic due to benzyl group
ReactivityThree reactive hydroxyl groupsTwo reactive hydroxyl groups, one protected
Conformational FlexibilityMore flexibleMore constrained due to the bulky benzyl group

Functional Group Interplay

The presence of the benzyloxy group adjacent to the tertiary alcohol at C-2 creates interesting electronic effects that could influence reactivity patterns. The benzyl group may provide steric hindrance that affects reactions at neighboring positions, potentially enabling selective transformations.

Relationship to Other Functionalized Diols

1-(Benzyloxy)-2-methylbutane-2,3-diol shares structural similarities with other functionalized diols that have demonstrated utility in organic synthesis. For instance, the protection-deprotection strategies applicable to this compound follow principles similar to those used in complex natural product syntheses, such as the γ-butenolide natural products mentioned in search result .

Analytical Methods for Characterization

Chromatographic Analysis

The characterization of 1-(Benzyloxy)-2-methylbutane-2,3-diol would typically involve chromatographic techniques:

  • Gas Chromatography (GC) for purity assessment

  • High-Performance Liquid Chromatography (HPLC) for isolation and purification

  • Thin-Layer Chromatography (TLC) for reaction monitoring

Similar to the methods described in search result , reversed-phase preparative HPLC using C18 columns would be appropriate for purification of 1-(Benzyloxy)-2-methylbutane-2,3-diol and its derivatives.

Spectroscopic Identification

Comprehensive characterization would include:

  • ¹H and ¹³C NMR spectroscopy

  • Infrared spectroscopy to identify hydroxyl and ether functionalities

  • Mass spectrometry for molecular weight confirmation

  • Advanced 2D NMR techniques (COSY, HSQC, HMBC) for structural confirmation

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